molecular formula C19H15FN2O2S B4981275 N-(3-acetylphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

N-(3-acetylphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

Cat. No. B4981275
M. Wt: 354.4 g/mol
InChI Key: VLMDIIGFJMTWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide, also known as AFA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. AFA is a thiazole derivative that has been studied for its anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. N-(3-acetylphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation and pain.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which can help to reduce inflammation in the body. N-(3-acetylphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide has also been shown to inhibit the activity of COX-2, which can help to reduce pain and fever. Additionally, N-(3-acetylphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide has been shown to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetylphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide in lab experiments is that it has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the treatment of several diseases. Additionally, N-(3-acetylphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide has been shown to have low toxicity, which makes it a safer alternative to other anti-inflammatory drugs. However, one limitation of using N-(3-acetylphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N-(3-acetylphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide. One direction is to further investigate its mechanism of action in order to optimize its therapeutic potential. Another direction is to study its potential use in the treatment of other diseases such as cancer and neurodegenerative disorders. Additionally, future studies could investigate the potential use of N-(3-acetylphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide involves the reaction of 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid with acetic anhydride and 3-acetylphenol in the presence of a catalyst. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-(3-acetylphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide has been studied extensively in the field of pharmacology due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(3-acetylphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide has been shown to have analgesic and antipyretic properties, which make it a potential candidate for the treatment of pain and fever.

properties

IUPAC Name

N-(3-acetylphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S/c1-12(23)13-5-4-6-14(9-13)21-18(24)10-15-11-25-19(22-15)16-7-2-3-8-17(16)20/h2-9,11H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMDIIGFJMTWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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